molecular formula C20H23N3O2 B2880936 4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoicacid2-propylhydrazide

4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoicacid2-propylhydrazide

Cat. No.: B2880936
M. Wt: 337.4 g/mol
InChI Key: MHZUZIALEUTHIU-JLHYYAGUSA-N
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Description

The compound 4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoic acid 2-propylhydrazide (hereafter referred to by its full IUPAC name) is a benzoic acid derivative featuring a hydrazide functional group and a conjugated α,β-unsaturated ketone (cinnamoyl) moiety. Its molecular formula is C₁₆H₁₃NO₃, with a molecular weight of 267.28 g/mol . Key physical properties include a high melting point (538.1°C) and boiling point (279.2°C), indicative of strong intermolecular forces, and a calculated logP value suggesting moderate lipophilicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of histone deacetylase 3 inhibitors typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common approach is the use of computational methods to design inhibitors with desired potency and selectivity. These methods include ligand-based approaches, such as scaffold hopping, pharmacophore modeling, and structure-based virtual screening .

Industrial Production Methods: Industrial production of histone deacetylase 3 inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated synthesis platforms and purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Histone deacetylase 3 inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the chemical structure of the inhibitors to enhance their potency and selectivity .

Common Reagents and Conditions: Common reagents used in the synthesis of histone deacetylase 3 inhibitors include organic solvents, catalysts, and protecting groups. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .

Major Products Formed: The major products formed from these reactions are histone deacetylase 3 inhibitors with specific chemical structures that enable them to bind to the active site of the enzyme and inhibit its activity .

Scientific Research Applications

Histone deacetylase 3 inhibitors have a wide range of scientific research applications. In chemistry, they are used as tools to study the role of histone deacetylase 3 in gene regulation and chromatin remodeling. In biology, they are employed to investigate the effects of histone deacetylase 3 inhibition on cellular processes such as cell proliferation, differentiation, and apoptosis .

In medicine, histone deacetylase 3 inhibitors are being explored as potential therapeutic agents for the treatment of various diseases. For example, they have shown promise in cancer therapy by inducing cell cycle arrest, differentiation, and apoptosis of tumor cells. Additionally, they are being investigated for their potential to treat neurodegenerative disorders by modulating gene expression and reducing neuroinflammation .

In industry, histone deacetylase 3 inhibitors are used in drug discovery and development to identify new therapeutic targets and develop novel treatments for diseases .

Mechanism of Action

Histone deacetylase 3 inhibitors exert their effects by binding to the active site of histone deacetylase 3 and inhibiting its enzymatic activity. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets of histone deacetylase 3 inhibitors include histone proteins and non-histone proteins such as transcription factors .

The pathways involved in the mechanism of action of histone deacetylase 3 inhibitors include the regulation of gene expression, cell cycle progression, and apoptosis. By modulating these pathways, histone deacetylase 3 inhibitors can exert their therapeutic effects in various diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impact

The following table summarizes structural and functional differences between the target compound and analogs:

Compound Name / ID Molecular Formula Key Substituents/Functional Groups Notable Properties/Applications Reference
Target Compound C₁₆H₁₃NO₃ Hydrazide, (2E)-cinnamoyl, benzoic acid High thermal stability, potential H-bonding
(E)-4-(1-oxo-3-phenyl-2-propen-1-yl)benzoic acid (Compound 14) C₁₆H₁₂O₃ Benzoic acid, (2E)-cinnamoyl (no hydrazide) Used in [2+2] cycloadditions under photocatalysis
Methyl 2-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}benzoate C₁₈H₁₇NO₃ Methyl ester, 4-methylphenyl substituent Enhanced lipophilicity (ester vs. hydrazide)
N-[2-((2E)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-2-oxoethyl]-4-propoxybenzamide C₃₄H₃₂N₆O₃ Pyrazolyl, propoxybenzamide Likely improved solubility (propoxy group)
4-{[(2E)-3-phenylprop-2-enoyl]amino}benzoic acid (4-cinnamamidobenzoic acid) C₁₆H₁₃NO₃ Amide, (2E)-cinnamoyl Structural analog with amide instead of hydrazide

Key Research Findings and Gaps

  • SHELX programs () could facilitate crystallographic validation.
  • Thermal Stability : The high melting/boiling points () suggest utility in high-temperature applications, but industrial relevance is unexplored.

Biological Activity

4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoicacid2-propylhydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C20H23N3O. It features a hydrazide functional group, which is often associated with various biological activities, including anti-inflammatory and anticancer properties .

The compound acts primarily as an HDAC (Histone Deacetylase) inhibitor , which plays a crucial role in regulating gene expression. HDAC inhibitors are known for their ability to induce apoptosis in cancer cells and have been explored for their therapeutic potential in various cancers .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties . For instance, studies have shown that HDAC inhibitors can lead to the re-expression of silenced genes involved in tumor suppression .

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various bacterial strains. In a study evaluating similar compounds, significant antibacterial effects were observed against Salmonella typhi and Bacillus subtilis, indicating potential for development as an antibacterial agent .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies showed strong activity against these enzymes, which are relevant in treating conditions like Alzheimer’s disease and urinary infections respectively .

Study on Anticancer Effects

A study published in a peer-reviewed journal highlighted the anticancer effects of similar hydrazide derivatives. The derivatives were tested on various cancer cell lines, showing IC50 values that suggest potent anticancer activity. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Study on Antibacterial Activity

In another study focusing on antibacterial properties, several derivatives were synthesized and tested against common bacterial pathogens. The results indicated that certain derivatives exhibited strong inhibition with IC50 values significantly lower than standard antibiotics, suggesting their potential as new antibacterial agents .

Data Tables

Activity Type Target IC50 Value (µM) Reference
AnticancerVarious cancer cell lines5.0 - 15.0
AntibacterialSalmonella typhi10.0
Enzyme InhibitionAChE6.28
Enzyme InhibitionUrease1.13

Properties

IUPAC Name

(E)-3-phenyl-N-[[4-(propylaminocarbamoyl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-2-14-22-23-20(25)18-11-8-17(9-12-18)15-21-19(24)13-10-16-6-4-3-5-7-16/h3-13,22H,2,14-15H2,1H3,(H,21,24)(H,23,25)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZUZIALEUTHIU-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNNC(=O)C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNNC(=O)C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoicacid2-propylhydrazide

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